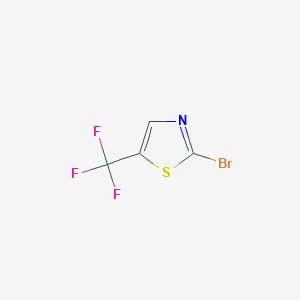

2-Bromo-5-(trifluoromethyl)thiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NS/c5-3-9-1-2(10-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZHUWFGWBQZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-80-9 | |

| Record name | 2-bromo-5-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Thiazole and Derivatives

Strategies for Thiazole (B1198619) Ring Formation with Trifluoromethyl Substitution

The introduction of a trifluoromethyl (CF₃) group onto a thiazole ring presents unique synthetic challenges due to the group's strong electron-withdrawing nature. Various strategies have been developed to overcome these challenges, either by building the thiazole ring with a trifluoromethyl-containing precursor or by introducing the group onto a pre-formed ring.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing powerful methods for constructing the thiazole core from acyclic precursors.

The Hantzsch thiazole synthesis, first described in 1887, is a classical and widely used method for constructing the thiazole ring. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The process begins with an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

Adaptations of this method are essential for the synthesis of trifluoromethylated thiazoles. For instance, the synthesis of 2-phenyl-4-(trifluoromethyl)thiazole can be achieved by reacting thiobenzamide (B147508) with 1-bromo-3,3,3-trifluoroacetone. tcichemicals.com This reaction proceeds via a two-step process: an initial reflux in ethanol (B145695) to form the intermediate, followed by acid-catalyzed dehydration using p-toluenesulfonic acid in toluene (B28343) to yield the final product. tcichemicals.com The Hantzsch synthesis is noted for its high yields and the simplicity of its execution. chemhelpasap.com However, the reactivity of the α-haloketone starting materials requires consideration, especially when other nucleophilic sites are present in the thioamide, which may necessitate the use of protecting groups. google.com

Table 1: Hantzsch-Type Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Thiobenzamide | 1-Bromo-3,3,3-trifluoroacetone | 1) Ethanol, reflux, 4h; 2) Toluene, p-TsOH·H₂O, reflux | 2-Phenyl-4-(trifluoromethyl)thiazole | 84% | tcichemicals.com |

| Substituted Thiosemicarbazones | 2-Bromo-4-fluoroacetophenone | Ethanol, reflux, 4-5h | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 61-80% | nih.gov |

The [3+2] cycloaddition is a powerful and regioselective method for constructing five-membered heterocyclic rings. uchicago.edu In the context of 2-trifluoromethyl thiazole synthesis, this approach has been successfully employed using pyridinium (B92312) 1,4-zwitterionic thiolates as a three-atom component. These thiolates react with trifluoroacetonitrile (B1584977) (CF₃CN), which can be generated in situ from precursors like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. rsc.orgrsc.org

This base- and catalyst-free annulation reaction proceeds efficiently to afford 2-trifluoromethyl-4,5-disubstituted thiazoles in moderate to good yields. rsc.orgrsc.org The reaction tolerates a variety of substituents on the pyridinium 1,4-zwitterionic thiolate, demonstrating its broad substrate scope and utility in generating a library of 2-trifluoromethylated thiazole derivatives. rsc.org

Table 2: [3+2] Cycloaddition for Synthesis of 2-Trifluoromethyl Thiazoles

| Thiolate Precursor | CF₃CN Source | Conditions | Product Type | Yield | Reference |

| Pyridinium 1,4-zwitterionic thiolates | 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | Base- and catalyst-free | 2-Trifluoromethyl-4,5-disubstituted thiazoles | Moderate to Good | rsc.orgrsc.org |

Thiocarbonyl ylides are reactive 1,3-dipoles that can participate in cycloaddition reactions to form sulfur-containing heterocycles. wikipedia.org A novel synthetic route to 4-trifluoromethyl-1,3-thiazole derivatives utilizes a Lewis acid-catalyzed reaction between trifluoroacetyldiazomethane (CF₃COCHN₂) and a thiourea (B124793) or thioamide. uzh.ch

In this process, the reaction with thiourea in the presence of BF₃·OEt₂ yields 2-amino-4-trifluoromethyl-1,3-thiazole. The proposed mechanism involves the formation of an intermediate thiocarbonyl ylide, which then undergoes cyclization. uzh.ch This method has been used to create trifluoromethylated analogs of known pharmaceutical agents like Fanetizole and Lotifazole. uzh.ch The reaction can also be performed with aromatic thioamides under microwave irradiation, significantly reducing reaction times. uzh.ch

Table 3: Synthesis of 4-Trifluoromethyl Thiazoles via Thiocarbonyl Ylides

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Trifluoroacetyldiazomethane | Thiourea | BF₃·OEt₂, THF, reflux | 2-Amino-4-trifluoromethyl-1,3-thiazole | uzh.ch |

| Trifluoroacetyldiazomethane | Aromatic Thioamides | Mesylchloride/triethylamine or MW irradiation | 2-Aryl-4-trifluoromethyl-1,3-thiazoles | uzh.ch |

A highly effective strategy for synthesizing trifluoromethylated heterocycles is to use building blocks that already contain the CF₃ group. chemicalbook.com 3-Bromo-1,1,1-trifluoroacetone (B149082) is a key reagent in this approach, serving as the trifluoromethyl-containing α-haloketone in the Hantzsch thiazole synthesis. tcichemicals.com

The reaction of 3-bromo-1,1,1-trifluoroacetone with thiobenzamide provides a direct route to 2-phenyl-4-(trifluoromethyl)thiazole. The procedure involves an initial S-alkylation followed by an acid-catalyzed cyclodehydration. tcichemicals.com This method is advantageous as it unambiguously places the trifluoromethyl group at the 4-position of the thiazole ring. The utility of this building block has been demonstrated in the synthesis of various biologically relevant molecules.

Cyclocondensation Approaches

Regioselective Halogenation of Trifluoromethylated Thiazoles

Once the trifluoromethylated thiazole core is synthesized, the introduction of a bromine atom at a specific position is required to obtain the target compound, 2-bromo-5-(trifluoromethyl)thiazole. The position of halogenation on the thiazole ring is directed by the electronic properties of the existing substituents. The electron-withdrawing trifluoromethyl group at the 5-position deactivates the ring towards electrophilic substitution, but it directs incoming electrophiles to the C2 position.

The direct bromination of a pre-formed 5-(trifluoromethyl)thiazole would be the most straightforward approach. While specific literature on the direct bromination of 5-(trifluoromethyl)thiazole to yield the 2-bromo isomer is not detailed in the provided search results, general principles of thiazole chemistry and halogenation of other trifluoromethylated heterocycles provide insight. For example, the bromination of 3-trifluoromethyl-1,2,4-triazoles has been shown to occur successfully at a C-H bond under oxidative conditions. mdpi.com Similarly, a decarboxylative bromination strategy has been developed for other substituted thiazoles, allowing for the introduction of bromine onto the thiazole core, which can then undergo further cross-coupling reactions. beilstein-archives.org For imidazo[2,1-b]thiazole, a related fused heterocycle, catalytic oxidative trifluoromethylation occurs regioselectively, indicating that C-H functionalization on these rings can be precisely controlled. acs.org Therefore, the synthesis of this compound would likely proceed via a regioselective C-H bromination of 5-(trifluoromethyl)thiazole using a suitable brominating agent and catalyst system designed to overcome the deactivating effect of the CF₃ group and achieve high selectivity for the C2 position.

Direct Bromination Studies on Thiazole Cores

Direct bromination of an unsubstituted thiazole ring is a challenging process due to the inherent electronic properties of the heterocycle. The thiazole ring is generally electron-deficient, which deactivates it towards electrophilic aromatic substitution. When such reactions do occur, the substitution pattern is highly dependent on the substituents already present on the ring. pharmaguideline.com

Research indicates that for electrophilic substitution reactions like halogenation, the C5-position of the thiazole ring is the most favored site for attack, provided it is unsubstituted. pharmaguideline.com The C2-position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation by strong bases, rather than electrophilic attack. pharmaguideline.comwikipedia.org Therefore, achieving direct bromination at the C2-position of a simple thiazole or a 5-(trifluoromethyl)thiazole is not a synthetically viable route.

The synthesis of the complete family of bromothiazoles has been systematically studied, confirming that 2-bromothiazole (B21250) is typically not prepared by direct bromination of the parent heterocycle. lookchem.com Instead, alternative methods starting from functionalized thiazoles are required.

Table 1: Regioselectivity in the Electrophilic Bromination of Thiazole

| Position | Electronic Character | Susceptibility to Electrophilic Bromination |

|---|---|---|

| C2 | Electron-deficient | Low |

| C4 | Nearly neutral | Moderate |

| C5 | Slightly electron-rich | High |

This table provides a simplified overview of the electronic properties and their influence on direct bromination.

Post-Synthetic Functionalization of Thiazole Rings

Given the limitations of direct bromination, the synthesis of this compound relies on post-synthetic functionalization strategies, where the bromine atom and the trifluoromethyl group are introduced in separate, controlled steps.

The most prevalent and effective method for introducing a bromine atom at the C2-position of the thiazole ring is not through direct bromination but via a Sandmeyer-type reaction starting from the readily available 2-aminothiazole. lookchem.comnih.govorganic-chemistry.org This reaction involves the conversion of the amino group into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. nih.govwikipedia.org This method provides a reliable pathway to 2-bromothiazole and its derivatives. lookchem.com

Another, more specialized method for manipulating halogen positions on a thiazole ring is the "halogen dance" reaction. This base-induced migration of a halogen atom around the ring can be used to prepare specific isomers that are otherwise difficult to access. jst.go.jpnih.govresearchgate.net However, for the specific synthesis of 2-bromothiazoles, the Sandmeyer reaction remains the more common and direct approach.

Table 2: Key Reactions for the Synthesis of 2-Bromothiazoles

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | 1. NaNO₂, HBr2. CuBr | 2-Bromothiazole | Sandmeyer Reaction | lookchem.comnih.gov |

The introduction of a trifluoromethyl (CF₃) group onto a brominated thiazole core is a critical step in the synthesis of the target compound. The strong electron-withdrawing nature of the CF₃ group can significantly influence the properties of the molecule. nih.gov

One established strategy for trifluoromethylation of aromatic and heteroaromatic systems is a copper-mediated Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org This method can be applied to introduce a CF₃ group onto a heterocyclic ring. For instance, an appropriately substituted aminothiazole can be converted to its diazonium salt and then treated with a trifluoromethyl source in the presence of a copper catalyst. organic-chemistry.org

A more direct approach involves the trifluoromethylation of a pre-existing bromo-heterocycle. Methods developed for trifluoromethylating bromo- and iodopyridines, which use a trifluoromethyl active species like trifluoromethyl copper, serve as a blueprint for similar reactions on bromothiazoles. nih.gov These reactions often require a catalyst, such as a copper or palladium complex, to facilitate the coupling between the bromothiazole and the trifluoromethylating agent (e.g., TMSCF₃ or Umemoto's reagent). nih.govorganic-chemistry.org

For example, a synthetic pathway could involve the Suzuki coupling of 2-amino-5-bromothiazole with an appropriate boronic acid, followed by other transformations. mdpi.comnih.gov While not a direct trifluoromethylation of the bromo-thiazole itself, it demonstrates the utility of the C-Br bond as a reactive handle for building molecular complexity. A plausible route to this compound would involve the trifluoromethylation of 2-bromothiazole at the 5-position, likely through a metal-catalyzed cross-coupling reaction.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminothiazole |

| 2-Bromothiazole |

| 5-(Trifluoromethyl)thiazole |

| 4,5-Dibromo-2,4'-bithiazole |

| 2'-Bromo-4-bromo-2,5'-bithiazole |

| 2-Amino-5-bromothiazole |

| Trifluoroacetic anhydride (B1165640) |

| Trifluoromethyl copper |

| 2-Bromo-1-methyl-imidazole |

| 2-Mercapto-1-methyl-imidazoline |

| LiHMDS (Lithium bis(trimethylsilyl)amide) |

| NaNO₂ (Sodium nitrite) |

| HBr (Hydrogen bromide) |

| CuBr (Copper(I) bromide) |

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Trifluoromethyl Thiazole

The reactivity of the 2-bromo-5-(trifluoromethyl)thiazole core is characterized by the interplay of its halogen substituent and the electron-withdrawing nature of the trifluoromethyl group. This section explores several key transformation mechanisms, including halogen migration, reactions at the thiazole (B1198619) nitrogen, and the participation of the thiazole ring in cycloaddition reactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the electronic structure and predicting the behavior of "2-Bromo-5-(trifluoromethyl)thiazole". These methods allow for the theoretical investigation of various molecular properties that are often challenging to measure experimentally.

The first step in a computational study is typically the geometric optimization of the molecule's structure. Using DFT methods, researchers can determine the most stable three-dimensional arrangement of atoms in "this compound". This process involves finding the minimum energy conformation on the potential energy surface. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, calculations can confirm the planarity of the thiazole (B1198619) ring and the orientation of the trifluoromethyl group relative to the ring. These structural parameters are fundamental for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is illustrative and based on general principles of DFT calculations for similar molecules. Actual values would require specific computational studies.

| Parameter | Predicted Value |

| C2-Br Bond Length | ~1.88 Å |

| C5-C(CF3) Bond Length | ~1.49 Å |

| C-F Bond Lengths (avg) | ~1.34 Å |

| N-C2-S Bond Angle | ~110° |

| C4-C5-S Bond Angle | ~112° |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more reactive. nih.gov

For "this compound," the HOMO is expected to be localized over the thiazole ring and the bromine atom, which are rich in electrons. The LUMO, on the other hand, is likely to be distributed over the thiazole ring and the electron-withdrawing trifluoromethyl group. mdpi.com The HOMO-LUMO gap can be calculated using DFT, providing a quantitative measure of its reactivity. researchgate.netnih.gov

From these FMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide further insights into the molecule's electrophilic and nucleophilic nature, helping to predict how it will interact with other reagents.

Table 2: Calculated Electronic Properties of this compound (Illustrative) This table is illustrative and based on general principles of DFT calculations for similar molecules. Actual values would require specific computational studies.

| Property | Predicted Value |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

| Electronegativity (χ) | ~ 4.5 eV |

| Chemical Hardness (η) | ~ 3.0 eV |

Computational methods are also highly effective in predicting the spectroscopic signatures of molecules.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, a DFT-based method, can predict the ¹H and ¹³C NMR chemical shifts of "this compound". scielo.org.zabohrium.com These predictions are valuable for confirming the structure of the synthesized compound by comparing the calculated spectra with experimental data. bohrium.com

IR Spectroscopy: The vibrational frequencies of "this compound" can be calculated using DFT. nih.gov These calculations help in the assignment of the absorption bands observed in the experimental FT-IR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of C-Br, C-F, C=N, and C-S bonds. scielo.org.zascialert.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). scielo.org.za For "this compound," the electronic transitions would likely involve the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on general principles of computational spectroscopy for similar molecules. Actual values would require specific computational studies.

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (H at C4) | ~7.5-8.0 ppm |

| ¹³C NMR | Chemical Shift (C2) | ~140-145 ppm |

| ¹³C NMR | Chemical Shift (C5) | ~125-130 ppm |

| IR | C-Br Stretch | ~600-700 cm⁻¹ |

| IR | C-F Stretch | ~1100-1300 cm⁻¹ |

| UV-Vis | λmax | ~250-280 nm |

DFT calculations can be a powerful tool to investigate the mechanisms of reactions involving "this compound". By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and activation energies. This information is crucial for understanding the feasibility and pathways of chemical transformations, such as nucleophilic aromatic substitution at the C2 position or metal-catalyzed cross-coupling reactions. While specific computational studies on the reaction mechanisms of this particular compound were not found, the methodology is widely applied to similar heterocyclic systems.

Molecular Docking and Drug-Target Interaction Studies (Applicable to Derivatives)

While "this compound" itself may not be a drug, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor or enzyme (the target). amazonaws.comnih.gov

Derivatives of "this compound" can be designed and their interactions with specific biological targets can be simulated using molecular docking. nih.govnih.gov For instance, if a series of thiazole derivatives are synthesized as potential enzyme inhibitors, docking studies can help to:

Identify the most likely binding pose of each derivative within the active site of the enzyme. amazonaws.com

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. nih.gov

Provide a rational basis for structure-activity relationships (SAR), explaining why certain derivatives are more potent than others.

Guide the design of new, more effective derivatives with improved binding affinity and selectivity.

The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity. mdpi.com Therefore, computational studies on derivatives of "this compound" are a promising area of research in drug discovery. mdpi.commdpi.com

Advanced Applications and Research Prospects

Building Blocks in Medicinal Chemistry

In medicinal chemistry, the thiazole (B1198619) ring is recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs. popebiotech.comumw.edu.pljetir.org The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, often improving its pharmacological properties. nih.gov Consequently, 2-Bromo-5-(trifluoromethyl)thiazole serves as a crucial starting material for the synthesis of a wide array of bioactive compounds.

This compound is a key building block for constructing more complex heterocyclic systems with therapeutic potential. The reactivity of the bromine at the 2-position allows for various coupling and substitution reactions, enabling the elaboration of the core structure. For instance, stilbene (B7821643) analogs containing a thiazole ring have been designed and synthesized as potential DNA topoisomerase IB inhibitors, demonstrating a pathway from brominated thiazoles to complex bioactive molecules. nih.gov The general strategy involves using α-haloketones (like 2-bromoacetyl compounds) and thioamides in Hantzsch thiazole synthesis, which is the most common method for creating the thiazole ring itself. nih.gov Following this, the bromo-substituent on a compound like this compound provides a reactive handle for further molecular diversification to create libraries of bioactive compounds. mdpi.com

The trifluoromethylthiazole moiety is a key component in several classes of compounds investigated for their anti-cancer properties. Research has shown that derivatives built from this scaffold exhibit significant antiproliferative activity.

A notable area of research is the development of thiazolo[4,5-d]pyrimidine (B1250722) derivatives . These compounds, considered purine (B94841) antagonists, have shown potential as anti-cancer agents. umw.edu.plnih.gov In one study, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. nih.govCurrent time information in Bangalore, IN. The synthesis involved the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride (B1165640) to form the pyrimidine (B1678525) ring fused to the thiazole core. nih.gov Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) sigmaaldrich.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active. umw.edu.plnih.gov

Another class of compounds includes 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives . These have been synthesized and tested against lung, liver, and intestine cancer cell lines, with some showing moderate to high activity. mdpi.comnih.gov

The following table summarizes key findings from studies on anti-cancer agents derived from trifluoromethylthiazole precursors.

| Compound Class | Target/Activity | Cancer Cell Lines Tested | Reference |

| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | Antiproliferative activity, Purine antagonism | A375, C32, DU145, MCF-7/WT | nih.govCurrent time information in Bangalore, IN. |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | Anticancer activity | A-549, Bel7402, HCT-8 | mdpi.comnih.gov |

| Thiazole-based stilbene analogs | DNA Topoisomerase IB inhibition | Two different cancer cell lines | nih.gov |

Thiazole derivatives are a significant class of compounds with a long history of use and research as antimicrobial and antifungal agents. mdpi.com The incorporation of the trifluoromethyl group can enhance the potency of these agents. While direct synthesis from this compound is a common strategy, much of the published research focuses on the biological activity of the resulting complex molecules.

For example, various (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong antifungal effects against multiple strains of Candida albicans, a common human fungal pathogen. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were found to be as low as 0.008 µg/mL. nih.gov Another study details the synthesis of di-, tri-, and tetrathiazole compounds starting from a bromo-thiazole derivative, which showed high antimicrobial activity, in some cases exceeding that of standard antibiotics. mdpi.com Furthermore, thiazolotriazole derivatives have been designed and synthesized as a new class of anti-infectives, showing broad-spectrum antibacterial activity. nih.gov These examples underscore the importance of the bromo-thiazole scaffold as a precursor for developing new antimicrobial and antifungal drugs.

| Organism/Disease | Compound Type/Derivative | Key Finding | Reference |

| Candida albicans | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Exhibited very strong antifungal activity with MIC values as low as 0.008 µg/mL. | nih.gov |

| Various Bacteria & Fungi | Di- and Tri-thiazole derivatives | Showed high antimicrobial activity, sometimes exceeding standard antibiotics. | mdpi.com |

| Bacterial pathogens | Thiazolotriazoles | Identified as broad-spectrum antibacterial agents. | nih.gov |

Role in Agrochemical Research

The development of novel pesticides is crucial for protecting crops and ensuring food security. Fluorine-containing molecules, particularly those with trifluoromethyl groups, are prominent in modern agrochemicals due to their enhanced efficacy and stability. echemi.com

This compound is utilized as an intermediate in the synthesis of modern agrochemicals. ambeed.com Companies involved in crop science research develop new molecules for innovative products that protect harvests from diseases and insect pests. ambeed.com The trifluoromethylthiazole structure is a key component in the search for new active ingredients for fungicides and insecticides that can act selectively and decompose into neutral substances. ambeed.com The development of trifluoromethylpyridines, a related class of compounds, has led to a number of successful crop protection products, highlighting the importance of this structural motif in the agrochemical industry. echemi.com

Contributions to Materials Science

Beyond life sciences, this compound is a valuable building block in the field of materials science. Its specific electronic and structural properties make it suitable for creating advanced functional materials. The compound is listed as a building block for a variety of high-performance materials.

Key application areas include:

Electronic Materials : It serves as a precursor for creating organic semiconductors.

Organic Field-Effect Transistors (OFETs) : The thiazole moiety is a component in molecules designed for OFET applications.

Organic Light-Emitting Diodes (OLEDs) : Thiazole-based structures are used in the development of materials for OLEDs.

Liquid Crystal (LC) Materials : It is used in the synthesis of compounds for liquid crystal displays.

Polymer Science : It acts as a monomer for the synthesis of polymer semiconductors.

The rigid, conjugated nature of the thiazole ring, combined with the electronic influence of the trifluoromethyl group, makes this compound a versatile tool for chemists designing the next generation of organic electronic materials.

Future Directions and Emerging Research Areas

Sustainable Synthesis of Trifluoromethylated Thiazoles

Traditional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and produce significant waste, prompting a shift towards greener alternatives. nih.govresearchgate.net The focus of sustainable synthesis is to utilize renewable starting materials, non-toxic catalysts, and milder reaction conditions to lessen the environmental impact. nih.govresearchgate.net Innovative techniques such as microwave and ultrasound-assisted synthesis, the use of green solvents, and mechanochemistry are being employed to improve scalability, cost-effectiveness, and simplify purification processes. nih.govresearchgate.net

Recent advancements in green chemistry have led to the development of several eco-friendly methods for thiazole synthesis. These include multi-component, single-pot reactions, the use of recyclable green catalysts, and solvent-free conditions. bepls.com For instance, the use of a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation has been shown to be an effective and sustainable approach for synthesizing novel thiazole derivatives. mdpi.com This method offers high yields, mild reaction conditions, and the ability to reuse the catalyst without a significant loss in efficiency. mdpi.com Another green approach involves a catalyst-free reaction using inexpensive and readily available reagents like sodium triflinate and sodium persulfate in a water-acetonitrile mixture. rsc.org Furthermore, visible-light-induced photocatalysis represents a sustainable method for introducing trifluoromethyl groups, avoiding harsh conditions and toxic reagents. advanceseng.comacs.org

Table 1: Comparison of Sustainable Synthesis Methods for Thiazole Derivatives

| Method | Key Features | Advantages |

| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation to accelerate reactions. nih.govbepls.com | Reduced reaction times, increased yields, and often milder conditions. nih.govbepls.com |

| Green Catalysts | Employment of non-toxic and recyclable catalysts, such as biocatalysts. researchgate.netmdpi.com | Minimized waste, reusability, and often higher selectivity. mdpi.com |

| Solvent-Free Reactions/Green Solvents | Conducting reactions without a solvent or using environmentally benign solvents like water or PEG-400. bepls.com | Reduced solvent waste and potential for easier product isolation. bepls.com |

| Visible-Light Photocatalysis | Use of light as a catalyst to drive reactions. advanceseng.comacs.org | Avoids harsh reagents and high temperatures, aligns with sustainable chemistry principles. advanceseng.com |

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of new synthetic routes and catalytic systems is crucial for accessing novel trifluoromethylated thiazole derivatives with diverse functionalities. Research is ongoing to discover more efficient and selective methods for constructing the thiazole ring and for introducing the trifluoromethyl group.

One area of exploration is the use of palladium-catalyzed decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides. acs.org This method allows for the selective introduction of a difluoromethyl group at the C(2)-position of various azole substrates, including thiazoles. acs.org Another novel approach involves the [3 + 2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile (B1584977) (CF3CN) to synthesize 2-trifluoromethyl-4,5-disubstituted thiazoles. rsc.org This reaction proceeds well with a variety of substituted pyridinium thiolates, offering a pathway to a range of derivatives. rsc.org

Furthermore, the development of metal-free multi-component reactions is gaining traction. For example, a facile and efficient strategy for assembling 3-trifluoromethyl-1,2,4-triazoles has been developed through a metal-free reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate. nih.gov Such methods are valued for their use of readily available reagents, convenient operating conditions, and high efficiency. nih.gov

Advanced In Silico Design and Screening of Derivatives

Computational methods are playing an increasingly vital role in the design and screening of new 2-Bromo-5-(trifluoromethyl)thiazole derivatives with desired properties. In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, help to predict the biological activity and pharmacokinetic properties of potential drug candidates before their synthesis. nih.govnih.govrsc.org

These computational tools allow researchers to design and evaluate novel compounds that integrate a sulfonamide group with a thiazole ring for potential carbonic anhydrase inhibitory activity. nih.gov By predicting the binding affinity and interaction of these derivatives with their target proteins, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.govnih.gov For instance, in silico studies have been used to design and evaluate thiazole-sulfanilamide derivatives for their cytotoxic activity against cancer cell lines. nih.gov The results of these computational analyses can guide the synthesis of compounds with enhanced flexibility and binding affinity to their target receptors. nih.gov

Table 2: Applications of In Silico Methods in Thiazole Derivative Research

| In Silico Technique | Application | Outcome |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. nih.govnih.gov | Identification of key interactions and prioritization of compounds for synthesis. nih.gov |

| QSAR Analysis | Relates the chemical structure of a compound to its biological activity. rsc.org | Development of predictive models to guide the design of more potent derivatives. rsc.org |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to understand the dynamic behavior of a system. rsc.org | Elucidation of the conformational changes and stability of ligand-protein complexes. rsc.org |

Applications in Chemical Biology and Drug Discovery Beyond Current Scope

The unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, make trifluoromethylated thiazoles attractive scaffolds for developing novel therapeutic agents. mdpi.com The incorporation of a trifluoromethyl group can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. mdpi.comresearchgate.net

Researchers are exploring the potential of this compound and its derivatives in various therapeutic areas. For example, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity. nih.gov The combination of the trifluoromethyl group and the thiazolo[4,5-d]pyrimidine structure is expected to yield compounds with improved bioavailability and potent anticancer properties. nih.gov

Furthermore, the thiazole ring itself is a versatile scaffold found in numerous biologically active compounds and is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This has led to the investigation of trifluoromethylated thiazoles as potential antimicrobial, antiviral, and anti-inflammatory agents. researchgate.net The ability to functionalize the 2-bromo position of the starting compound opens up a vast chemical space for the synthesis of diverse libraries of compounds for high-throughput screening and drug discovery.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-(trifluoromethyl)thiazole, and how can reaction conditions be fine-tuned to maximize yield?

- Methodological Answer : The compound is typically synthesized via bromination of 5-(trifluoromethyl)thiazole precursors using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of catalysts (e.g., Lewis acids). Optimization involves adjusting temperature (40–80°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios of reagents. For example, using anhydrous conditions and inert atmospheres minimizes side reactions like hydrolysis of the trifluoromethyl group . Yield improvements (>75%) are achievable through iterative HPLC monitoring and quenching protocols .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C2 and CF₃ at C5). Key signals include a singlet for the thiazole sulfur-adjacent proton (δ 7.8–8.2 ppm) and CF₃ splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW = 246.02 g/mol) and isotopic patterns (distinct Br/F signatures) .

- X-ray Crystallography : Resolves bond angles and planarity of the thiazole ring, critical for reactivity studies .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions, and what are common challenges in regioselectivity?

- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids, but the electron-withdrawing CF₃ group deactivates the thiazole ring, requiring high catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%). Challenges include:

- Competing Side Reactions : Homocoupling of boronic acids due to slower transmetallation. Mitigated by slow reagent addition and microwave-assisted heating (80–120°C) .

- Regioselectivity : Steric hindrance at C2 directs couplings to C4/C5 positions. Computational DFT studies (e.g., Gaussian 16) predict transition-state energies to guide ligand selection (e.g., bulky ligands like XPhos enhance C5 selectivity) .

Q. What mechanistic insights explain the nucleophilic substitution reactivity of the bromine atom in this compound?

- Methodological Answer : The Br atom undergoes SNAr (nucleophilic aromatic substitution) facilitated by the electron-deficient thiazole ring. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on nucleophile concentration (e.g., amines, thiols). The CF₃ group increases ring electrophilicity, lowering activation energy (ΔG‡ ≈ 60–70 kJ/mol). Solvent effects: Polar aprotic solvents (DMF) accelerate substitution, while protic solvents (MeOH) favor side reactions like solvolysis .

Q. How can researchers assess the biological activity of this compound derivatives against enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases or proteases) in fluorescence-based assays (e.g., FRET). IC₅₀ values are determined via dose-response curves (10 nM–100 µM). The CF₃ group enhances binding via hydrophobic interactions, as shown in SAR studies .

- Cellular Uptake Studies : Radiolabeled derivatives (e.g., ¹⁸F analogs) track intracellular accumulation via LC-MS/MS. LogP values (~2.5) predict moderate membrane permeability .

Q. What computational strategies are used to model the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates binding to active sites (e.g., EGFR kinase). The CF₃ group shows strong van der Waals interactions with hydrophobic pockets .

- MD Simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>60%) .

Data Contradictions and Resolutions

- Synthetic Yield Discrepancies : Reports vary on bromination efficiency (50–90%). Resolution: Trace water in solvents reduces yield; strict anhydrous protocols are critical .

- Biological Activity Variability : Some studies report nM-level IC₅₀, others µM. Likely due to assay conditions (e.g., ATP concentration in kinase assays). Standardized protocols (e.g., Eurofins Panlabs) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。